

A Head-to-Head Look at Tivumecirnon: An Emerging Immunotherapy

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Compound of Interest		
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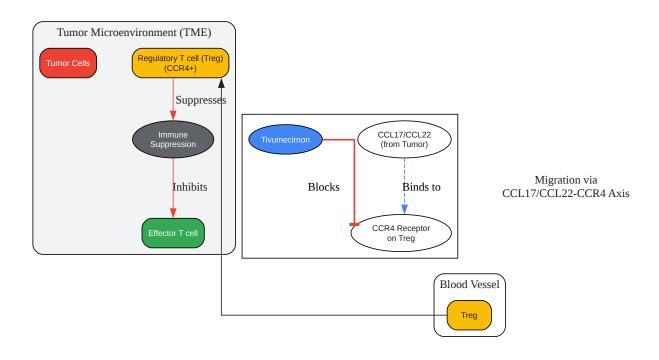
This guide provides a comparative analysis of Tivumecirnon, an investigational oral CCR4 antagonist, against other immunotherapeutic strategies. The data presented is based on recent clinical trial findings and aims to offer an objective overview for researchers and drug development professionals.

Tivumecirnon's Mechanism of Action

Tivumecirnon (**FLX475**) is a selective, orally active antagonist of the C-C chemokine receptor 4 (CCR4).[1] This receptor is crucial for the migration of regulatory T cells (Tregs) into the tumor microenvironment (TME).[2][3][4] Tregs are immunosuppressive cells that can dampen the antitumor immune response, and their presence in tumors often correlates with poor clinical outcomes.[5]

By blocking the interaction of CCR4 with its ligands, CCL17 and CCL22, Tivumecirnon is designed to inhibit the recruitment of Tregs into the tumor.[1] This reduction in Treg infiltration is hypothesized to enhance the activity of effector T cells, thereby restoring and augmenting the body's natural anti-tumor immunity.[3][4] Preclinical studies have shown that this mechanism can increase the ratio of effector T cells to Tregs within the TME.[4] This mode of action suggests potential synergy with other immunotherapies, such as checkpoint inhibitors.[5][6]





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Caption: Tivumecirnon blocks the CCR4 receptor on Tregs, preventing their migration into the tumor.

Comparative Clinical Data

Direct head-to-head trials of Tivumecirnon against other immunotherapies are not yet available. However, data from Phase 2 studies of Tivumecirnon in combination with the anti-PD-1 antibody pembrolizumab provide a basis for comparison with established therapies in specific patient populations.





CPI-Experienced Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)

Patients with HNSCC that has progressed after treatment with a checkpoint inhibitor (CPI) have limited options and poor prognoses. The **FLX475**-02 trial (NCT03674567) evaluated Tivumecirnon plus pembrolizumab in this heavily pretreated population.[7]

Table 1: Efficacy in CPI-Experienced HNSCC



Treatment	Trial/Study	Patient Population (n)	Objective Response Rate (ORR)	Notes
Tivumecirnon + Pembrolizumab	FLX475-02	32	15.6%	In all patients, regardless of PD-L1 or HPV status.[7] In HPV+ patients (n=18), the ORR was 22.2%.[7]
Pembrolizumab Monotherapy (Second-line+)	KEYNOTE-040	247	14.6%	Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 10.1%.
Nivolumab Monotherapy (Second-line+)	CheckMate 141	240	13.3%	Compared to standard of care (methotrexate, docetaxel, or cetuximab), which had an ORR of 5.8%.[8]
Standard of Care (Chemotherapy/ Cetuximab)	Various	-	~6-14%	Response rates for single-agent chemotherapies or cetuximab in the platinum-refractory setting are generally low.[8][9]



The combination of Tivumecirnon and pembrolizumab demonstrated encouraging clinical activity in a patient population that has already failed CPI therapy.[7] The observed ORR of 15.6% is noteworthy, particularly the higher response rate of 22.2% in the HPV-positive subgroup.[7]

Advanced/Metastatic Epstein-Barr Virus (EBV)-Positive Gastric Cancer

EBV-positive status is a distinct molecular subtype of gastric cancer. A Phase 2 study (NCT04768686) assessed Tivumecirnon with pembrolizumab in CPI-naïve patients with advanced or metastatic gastric cancer, stratified by EBV status.[3][4]

Table 2: Efficacy in Advanced/Metastatic Gastric Cancer

Treatment	Trial/Study	Patient Population (n)	Objective Response Rate (ORR)	Median Progressio n-Free Survival (mPFS)	Median Duration of Response (mDOR)
Tivumecirnon + Pembrolizum ab	NCT0476868 6	10 (EBV- positive cohort)	60.0%	10.4 months	17.3 months
Tivumecirnon + Pembrolizum ab	NCT0476868 6	10 (EBV- negative cohort)	0%	-	-
Pembrolizum ab Monotherapy	Kim et al., 2018	61 (8 EBV- positive)	100% (in EBV+ subgroup)	Not Reported	Not Reported
First-Line Chemotherap y	Pietrantonio et al.	7 (EBV- positive)	100%	Not Reported	Not Reported



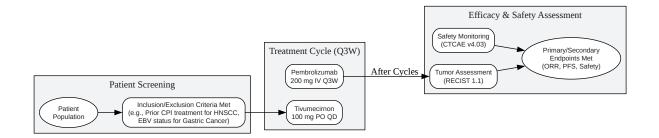
In the EBV-positive cohort, the combination of Tivumecirnon and pembrolizumab yielded a high ORR of 60% and a durable response.[2][3][4] This is particularly significant when contrasted with the complete lack of objective responses in the EBV-negative cohort, underscoring the potential of this combination in a biomarker-selected population.[2][3][4] While historical data suggests very high response rates for both pembrolizumab monotherapy and standard chemotherapy in EBV-positive gastric cancer, the durability of the response with the Tivumecirnon combination is a key finding.[2][3][10][11]

Experimental Protocols & Workflows Key Clinical Trial Methodologies

- 1. FLX475-02 Study (HNSCC Cohort) (NCT03674567)
- Objective: To evaluate the safety, tolerability, and anti-tumor activity of Tivumecirnon alone and in combination with pembrolizumab.[7]
- Patient Population: Patients with recurrent or metastatic HNSCC who had previously been treated with a checkpoint inhibitor.[7]
- Treatment Regimen: Tivumecirnon 100 mg administered orally once daily, in combination with pembrolizumab 200 mg administered as an intravenous infusion every 3 weeks.[7]
- Primary Endpoints: Safety and tolerability, and Objective Response Rate (ORR) based on RECIST 1.1 criteria.[7]
- Key Secondary Endpoint: Progression-Free Survival (PFS).[7]
- 2. NCT04768686 Study (Gastric Cancer Cohort)
- Objective: To assess the safety and efficacy of Tivumecirnon combined with pembrolizumab in patients with advanced or metastatic gastric cancer.[4]
- Patient Population: Two cohorts of CPI-naïve patients: Cohort 1 included EBV-negative
 patients who had failed at least two prior treatments. Cohort 2 included EBV-positive patients
 who had failed at least one prior treatment.[4]



- Treatment Regimen: Tivumecirnon 100 mg orally once daily and pembrolizumab 200 mg intravenously every 3 weeks.[4]
- Primary Endpoint: Anti-tumor efficacy as assessed by the investigator using RECIST 1.1.[4]



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